

Application Notes and Protocols for Oral Administration of ST7612AA1 in Animal Studies

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Compound of Interest

Compound Name: ST7612AA1

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These application notes provide a comprehensive overview of the preclinical evaluation of **ST7612AA1**, an oral histone deacetylase (HDAC) inhibitor, in animal models. The protocols detailed below are based on published research and are intended to guide the design and execution of similar in vivo studies.

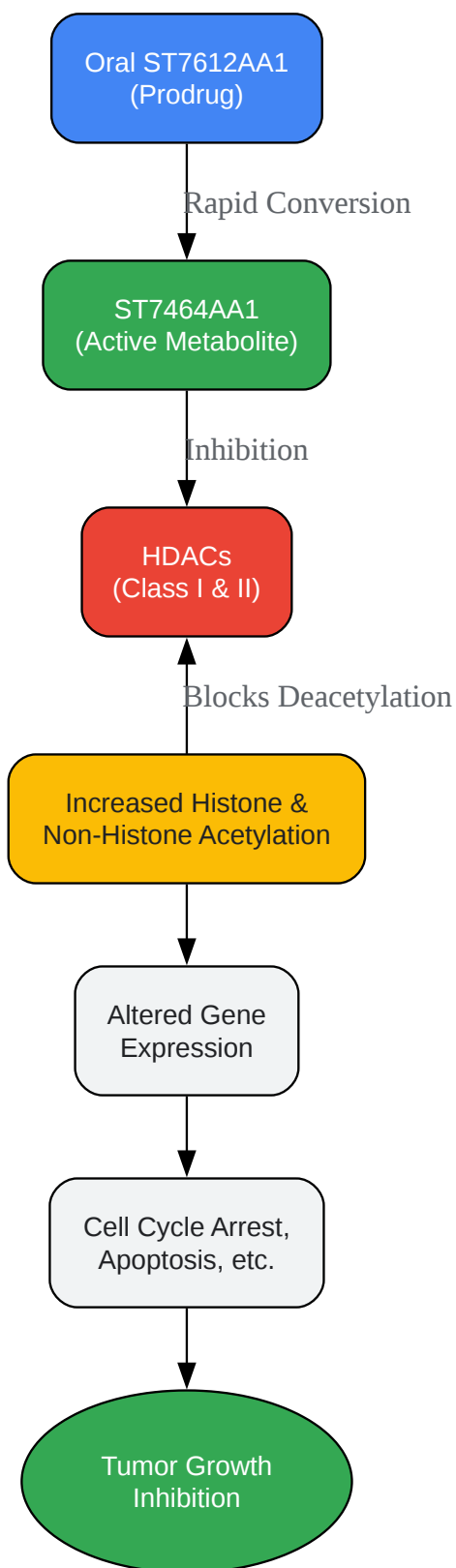
Introduction

ST7612AA1 is a second-generation, oral pan-HDAC inhibitor that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2] It is a thioacetate- ω (γ -lactam amide) derivative that functions as a prodrug, rapidly absorbed and converted to its active thiol metabolite, ST7464AA1, following oral administration.[1][2] In vitro studies have shown that **ST7612AA1** potently inhibits class I and class II HDACs, leading to the restoration of histone and non-histone protein acetylation.[3] This activity translates to the inhibition of tumor cell proliferation and the induction of apoptosis. In vivo, oral administration of **ST7612AA1** has been shown to significantly suppress tumor growth in xenograft models of both solid and hematological malignancies, including lung, colon, breast, and ovarian carcinomas, as well as leukemia and lymphoma.

Mechanism of Action

ST7612AA1 exerts its anticancer effects by inhibiting HDAC enzymes, which are crucial regulators of gene expression. By blocking HDACs, **ST7612AA1** promotes the acetylation of

histone and non-histone proteins, leading to changes in gene transcription that affect key cellular processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.



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Caption: ST7612AA1 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of **ST7612AA1**.

Table 1: In Vitro Antiproliferative Activity of **ST7612AA1**

Cell Line	Cancer Type	IC50 (nmol/L)
HCT116	Colon Carcinoma	43 - 500
SKOV-3	Ovarian Carcinoma	43 - 500
A2780	Ovarian Carcinoma	43 - 500
Various	Epithelial Cancers (Lung, Breast, Colon, Ovarian)	43 - 500
Various	Leukemias and Lymphomas	43 - 500
Various	Mature B cell Lymphomas	Median: 375 (Range: 46-2664)
Data derived from a broad panel of human tumor cell lines.		

Table 2: In Vivo Antitumor Efficacy of Oral **ST7612AA1**

Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition
HCT116	Colon Carcinoma	60 mg/kg, qdx5/w, for 2-4 weeks	Significant Inhibition
SKOV-3	Ovarian Carcinoma	60 mg/kg, qdx5/w, for 2-4 weeks	Strong Antitumor Effect
A2780	Ovarian Carcinoma	60 mg/kg, qdx5/w, for 2-4 weeks	Strong Antitumor Effect
Various	Lung, Breast Carcinomas	60 mg/kg, qdx5/w, for 2-4 weeks	Strong Inhibition
Various	Leukemia and Lymphoma	60 mg/kg, qdx5/w, for 2-4 weeks	Strong Inhibition
Oral administration of ST7612AA1 was performed at a volume of 10 mL/kg.			

Table 3: Pharmacokinetic Parameters of ST7464AA1 after a Single Oral Dose of **ST7612AA1** in Mice

Parameter	Value
CL/F	High
Vz/F	Large
These parameters indicate high clearance and good tissue distribution of the active metabolite.	

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered **ST7612AA1** in mice bearing human tumor xenografts.

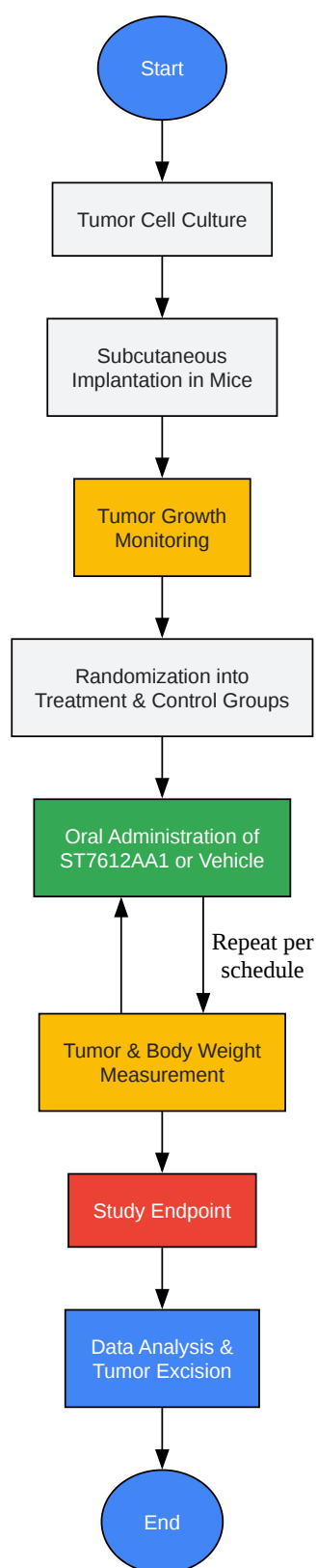
Materials:

- **ST7612AA1**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Female nude mice (e.g., CD-1 nude)
- Human tumor cell lines (e.g., HCT116, SKOV-3, A2780)
- Matrigel (optional, for subcutaneous injection)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Culture and Implantation:
 - Culture human tumor cells in appropriate media until they reach the desired number.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS), with or without Matrigel.
 - Subcutaneously inject the tumor cells into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth regularly by measuring tumor dimensions with calipers.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Preparation and Administration:

- Prepare a suspension of **ST7612AA1** in the vehicle at the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose at 10 mL/kg).
- Administer **ST7612AA1** or vehicle orally to the respective groups using an appropriate gavage needle.
- Follow the specified dosing schedule (e.g., once daily, five days a week for 2-4 weeks).
- Monitoring and Data Collection:
 - Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
 - Monitor the animals for any signs of toxicity.
- Endpoint and Analysis:
 - The study can be terminated when tumors in the control group reach a specific size or after a predetermined duration.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
 - Calculate tumor growth inhibition for the treatment groups compared to the control group.



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Caption: Xenograft Efficacy Study Workflow.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the active metabolite ST7464AA1 after a single oral dose of **ST7612AA1**.

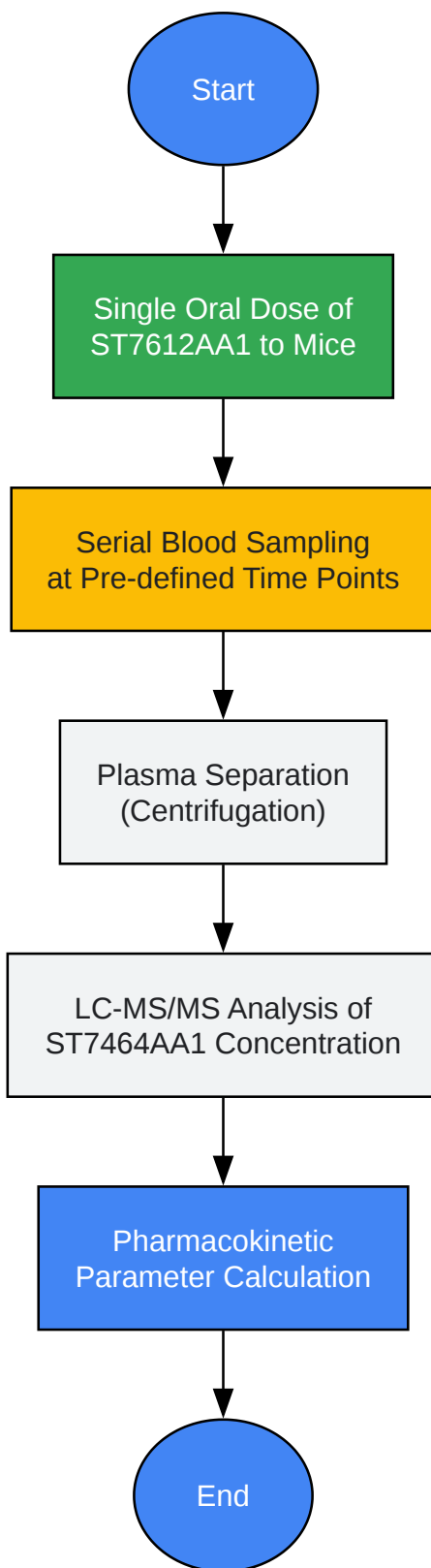
Materials:

- **ST7612AA1**
- Vehicle for oral administration
- Male mice (e.g., CD-1)
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

- Dosing:
 - Administer a single oral dose of **ST7612AA1** to a cohort of mice.
- Blood Sampling:
 - Collect blood samples from the mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Process the blood samples to obtain plasma by centrifugation.
- Sample Analysis:
 - Analyze the plasma samples to determine the concentration of ST7464AA1 using a validated analytical method.
- Pharmacokinetic Analysis:

- Use the plasma concentration-time data to calculate pharmacokinetic parameters such as C_{max} , T_{max} , AUC, clearance (CL/F), and volume of distribution (V_z/F).



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Caption: Pharmacokinetic Study Workflow.

Disclaimer: These application notes and protocols are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

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References

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